3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one
CAS No.: 20844-74-0
Cat. No.: VC3349877
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20844-74-0 |
---|---|
Molecular Formula | C10H11NO3 |
Molecular Weight | 193.2 g/mol |
IUPAC Name | 3-(3-hydroxypropyl)-1,3-benzoxazol-2-one |
Standard InChI | InChI=1S/C10H11NO3/c12-7-3-6-11-8-4-1-2-5-9(8)14-10(11)13/h1-2,4-5,12H,3,6-7H2 |
Standard InChI Key | PNPDJORVEQMXOW-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N(C(=O)O2)CCCO |
Canonical SMILES | C1=CC=C2C(=C1)N(C(=O)O2)CCCO |
Introduction
Chemical Structure and Properties
Molecular Structure
3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one features a benzoxazol-2-one core with a 3-hydroxypropyl substituent at the nitrogen position (N-3). The basic benzoxazol-2-one structure consists of a benzene ring fused with an oxazolone ring, creating a bicyclic system. The hydroxypropyl substituent introduces a flexible three-carbon chain terminated with a hydroxyl group, which contributes to the compound's potential for hydrogen bonding interactions.
Physicochemical Properties
Based on structural analysis and comparison with related compounds, the physicochemical properties of 3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one can be characterized as follows:
The presence of the hydroxypropyl group likely confers increased hydrophilicity compared to other 3-substituted benzoxazol-2-ones, such as the 3-ethenyl-1,3-benzoxazol-2-one described in the literature, which has a LogP of 1.695 .
Synthetic Pathways
N-Alkylation Strategy
A common approach for introducing N-substituents to the benzoxazol-2-one scaffold involves direct N-alkylation of the parent compound. For 3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one, this would typically involve:
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Reaction of 1,3-benzoxazol-2(3H)-one with 3-bromo-1-propanol or similar halogenated alcohol
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Base-catalyzed alkylation under reflux conditions, potentially using acetone as a solvent with triethylamine as a base (similar to conditions described for related compounds)
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Purification via recrystallization or column chromatography
The synthetic pathway could be represented as follows:
1,3-benzoxazol-2(3H)-one + 3-bromo-1-propanol → 3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one
Alternative Synthetic Routes
Alternative synthetic approaches might include:
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Cyclization of appropriately substituted o-aminophenol derivatives with carbonylating reagents after prior functionalization with the hydroxypropyl group
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Protection-deprotection strategies for selective introduction of the hydroxypropyl moiety
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Microwave-assisted synthesis for improved reaction efficiency and yield
Virulence Factor | Potential Inhibitory Effect | Biological Significance |
---|---|---|
Elastase Production | Possible reduction in elastase activity | Decreased tissue damage during infection |
Biofilm Formation | Potential disruption of biofilm development | Reduced bacterial persistence and increased antibiotic susceptibility |
Swarming Motility | Possible inhibition of bacterial movement | Limited spread of infection within host tissues |
Pyocyanin Production | Potential reduction in toxin production | Decreased tissue damage and inflammatory response |
These effects have been observed with various 1,3-benzoxazol-2(3H)-one derivatives, suggesting that 3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one might exhibit similar activities . The hydroxypropyl group could potentially enhance these effects through specific interactions with bacterial target proteins.
Structure-Activity Relationships
Core Benzoxazole Scaffold
The benzoxazole core structure provides a rigid framework that contributes to biological activity. Studies on related compounds have shown that the intact benzoxazol-2-one system is essential for biological activity, particularly in anti-pathogenic applications . The planar aromatic structure allows for potential π-stacking interactions with protein targets, while the carbonyl group can participate in hydrogen bonding.
Role of the Hydroxypropyl Substituent
The 3-hydroxypropyl substituent likely modifies the biological activity profile through several mechanisms:
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Enhanced water solubility compared to more lipophilic substituents
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Additional hydrogen bonding capabilities through the terminal hydroxyl group
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Optimal chain length (three carbons) providing flexibility for interaction with binding pockets in target proteins
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Potential for further derivatization through the hydroxyl group, enabling prodrug approaches
Comparison with Related Derivatives
Compared to other 3-substituted benzoxazol-2-ones, the hydroxypropyl derivative offers a unique balance of properties:
Analytical Characterization
Spectroscopic Properties
The structural characterization of 3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one would typically involve multiple spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted key signals in ¹H NMR (CDCl₃):
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Aromatic protons: multiple signals between 6.8-7.8 ppm
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N-CH₂ protons: triplet at approximately 3.6-3.8 ppm
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CH₂OH protons: triplet at approximately 3.5-3.7 ppm
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Middle CH₂ protons: multiplet at approximately 1.8-2.0 ppm
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OH proton: broad singlet at approximately 1.5-2.5 ppm (concentration-dependent)
Predicted key signals in ¹³C NMR:
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Carbonyl carbon (C=O): approximately 155-160 ppm
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Aromatic carbons: multiple signals between 110-145 ppm
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N-CH₂ carbon: approximately 40-45 ppm
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CH₂OH carbon: approximately 55-60 ppm
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Middle CH₂ carbon: approximately 30-35 ppm
Mass Spectrometry
Expected mass spectral features would include:
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Molecular ion peak at m/z 193 (M⁺)
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Potential fragment ions at m/z 150 (loss of propanol moiety)
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Fragment at m/z 134 (benzoxazolone core)
Infrared Spectroscopy
Characteristic IR absorptions would likely include:
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OH stretching: broad band at approximately 3300-3400 cm⁻¹
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C=O stretching: strong band at approximately 1650-1680 cm⁻¹ (similar to the 1660-1664 cm⁻¹ observed for related benzoxazole derivatives)
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C-O-C stretching: bands at approximately 1250-1300 cm⁻¹ and 1040-1080 cm⁻¹
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Aromatic C=C stretching: multiple bands between 1400-1600 cm⁻¹
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